molecular formula C21H23NO2 B5028290 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone

Cat. No.: B5028290
M. Wt: 321.4 g/mol
InChI Key: LPSSEABASMYKCU-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone is a complex organic compound that falls under the category of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-20(22-13-10-17-6-4-5-7-18(17)16-22)21(11-14-24-15-12-21)19-8-2-1-3-9-19/h1-9H,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSSEABASMYKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of isoquinolin-1-amine with 1,2-dibromoethane, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific solvents like petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity. For example, the presence of the phenyloxan group can influence its binding affinity to molecular targets and its overall stability.

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